molecular formula C22H17Cl2NO2 B12639465 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-16-2

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B12639465
CAS No.: 919083-16-2
M. Wt: 398.3 g/mol
InChI Key: RCXRJTUIDZGPCE-UHFFFAOYSA-N
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Description

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, an anilino group, and a phenylbutenone moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 2,6-dichlorophenol with aniline to form 2-(2,6-dichlorophenoxy)aniline. This intermediate is then reacted with 1-phenylbut-2-en-1-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted anilino or phenoxy derivatives.

Scientific Research Applications

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with cellular components such as proteins and DNA. The compound’s dichlorophenoxy and anilino groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, disrupting their normal function. This disruption can lead to the inhibition of fungal growth or bacterial replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of dichlorophenoxy and anilino groups, which confer distinct chemical and biological properties

Properties

CAS No.

919083-16-2

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

3-[2-(2,6-dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C22H17Cl2NO2/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3

InChI Key

RCXRJTUIDZGPCE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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